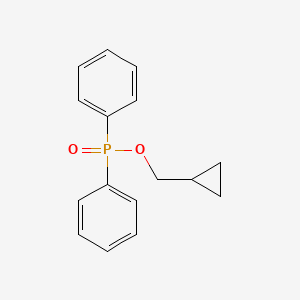
cyclopropylmethyl diphenylphosphinate
Vue d'ensemble
Description
Cyclopropylmethyl diphenylphosphinate (CPDP) is a phosphinic acid derivative that has been widely used in scientific research. It is a versatile compound that has various applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Synthesis and Properties
- Cyclopropylmethyl Diphenylphosphinate Synthesis : The compound has been synthesized through cyclopropanation processes. NMR data of these diphosphinocyclopropanes provide insight into their properties (Schmidbaur & Pollok, 1984).
Applications in Chemical Reactions
- Use in Copper-Catalysed Amination Reactions : A related compound, 1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene, has been used as a ligand in copper-catalysed amination reactions of halobenzenes with amines, leading to the formation of secondary or tertiary amines (Gajare et al., 2004).
Role in Hydroformylation
- Hydroformylation Processes : Diphosphines with large natural bite angles, including cyclopropylmethyl diphenylphosphinate derivatives, have been used in rhodium-catalyzed hydroformylation. These compounds can affect the selectivity for n-aldehyde formation (Casey et al., 1992).
Role in Organic Synthesis
- Synthesis of Biaryl Diphosphines : Cyclopropylmethyl diphenylphosphinate-related compounds have been employed in the synthesis of biaryl diphosphines, which are used as ligands in various catalytic reactions (Doherty et al., 2009).
- Transformation into Cyclopropanes : The compound has been involved in reactions leading to novel cyclopropanes, showcasing its versatility in organic synthesis (Katritzky et al., 1995).
Catalysis Applications
- Use in Palladium-Catalyzed Reactions : Certain derivatives have been used as ligands in palladium-catalyzed cross-coupling reactions, indicating their significance in catalysis (Doherty et al., 2002).
Structural Applications
- Macrocyclic Structure Analysis : Research on trimethyltin(IV) diphenylphosphinate revealed a unique macrocyclic structure, contributing to the understanding of inorganic ring systems (Newton et al., 1993).
Pharmaceutical Research
- Investigation in Antitumor Activity : Studies have examined the antitumor activity of compounds related to cyclopropylmethyl diphenylphosphinate, highlighting its potential in medical research (Berners‐Price et al., 1986).
Electrochemical Applications
- Electrochemical Deoxygenation : The electrochemical reduction of diphenylphosphinate esters, closely related to cyclopropylmethyl diphenylphosphinate, has been explored for deoxygenation reactions, demonstrating its utility in electrochemical processes (Lam & Markó, 2011).
Propriétés
IUPAC Name |
[cyclopropylmethoxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O2P/c17-19(18-13-14-11-12-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRWNJDDFYXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)

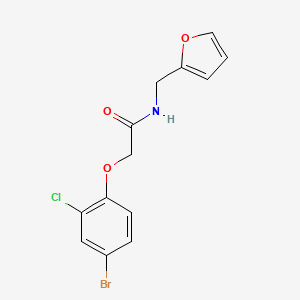
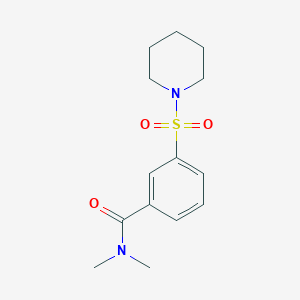
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
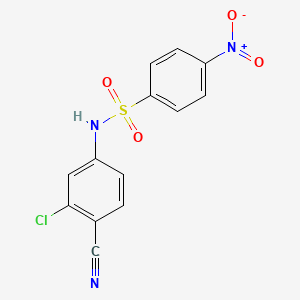
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)
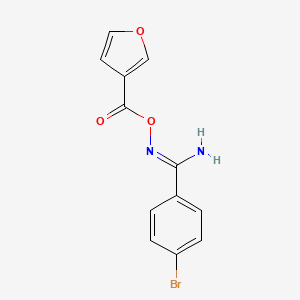
![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)

![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5842291.png)